molecular formula C23H16N4O2 B2604467 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-00-4

8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2604467
CAS No.: 901264-00-4
M. Wt: 380.407
InChI Key: IXRUKEAXEFOSFD-UHFFFAOYSA-N
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Description

8-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structure includes:

  • 8-Methyl substituent: A small electron-donating group at position 8, which may enhance metabolic stability and modulate lipophilicity.
  • 3-Nitrophenyl group at position 1: A strong electron-withdrawing moiety that could influence binding affinity to biological targets like inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2).
  • Phenyl group at position 3: Provides structural rigidity and hydrophobic interactions.

Properties

IUPAC Name

8-methyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-15-10-11-21-19(12-15)23-20(14-24-21)22(16-6-3-2-4-7-16)25-26(23)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRUKEAXEFOSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common method starts with the preparation of the pyrazoloquinoline core through a cyclization reaction This can be achieved by reacting an appropriate hydrazine derivative with a quinoline aldehyde under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as palladium or copper complexes might be used to facilitate certain steps, particularly in the formation of carbon-carbon bonds. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, converting nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrazoloquinolines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of pyrazoloquinolines exhibit significant anticancer properties. Specifically, compounds similar to 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications on the pyrazoloquinoline scaffold can enhance their potency against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Antibacterial Properties
The compound has also been investigated for its antibacterial activities. In vitro studies have reported that pyrazoloquinoline derivatives show effectiveness against Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Material Science Applications

Photochromic Materials
Recent advancements highlight the potential of this compound in the development of photochromic materials. These materials can change color upon exposure to light, making them suitable for applications in smart coatings and optical devices. The compound's ability to undergo reversible structural changes under light exposure is a key factor in its utility .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multicomponent reactions that allow for the incorporation of various functional groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Research indicates that modifications at specific positions on the pyrazoloquinoline ring can significantly affect its therapeutic efficacy .

Case Study 1: Anticancer Screening

A study conducted by Foroughifar et al. (2022) evaluated a series of pyrazoloquinoline derivatives, including this compound, against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antibacterial Efficacy

In another study focused on antibacterial properties, compounds derived from the pyrazoloquinoline framework were tested against multiple bacterial strains. The compound demonstrated a zone of inhibition comparable to standard antibiotics like ampicillin, highlighting its potential as a lead compound for developing new antibacterial agents .

Mechanism of Action

The biological activity of 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is often attributed to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function. Pathways involved may include signal transduction cascades, where the compound modulates the activity of key signaling molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Anti-Inflammatory Activity

Key analogues and their biological activities are summarized below:

Compound R8 R1 Substituent R3 IC50 (µM) Cytotoxicity (% Survival at 10 µM) logP Molecular Weight
Target Compound Methyl 3-Nitrophenyl Phenyl N/A N/A ~5.0* ~380–400*
2a - Phenylamino - 0.39 9% N/A N/A
2i - 4-Hydroxyphenylamino - ~0.39† >9% N/A N/A
8-Methoxy analogue Methoxy 3-Nitrophenyl Phenyl N/A N/A 5.079 396.4
8-Ethoxy analogue Ethoxy 3-Nitrophenyl Phenyl N/A N/A 5.4665 410.43
8-Ethyl analogue Ethyl 4-Fluorophenyl 4-Methylphenyl N/A N/A 6.5776 381.45

*Estimated based on structural similarity. †Potency comparable to positive control 1400W .

Key Observations:
  • Electron-Withdrawing Groups (EWGs) at R1: The 3-nitrophenyl group in the target compound may enhance binding to iNOS/COX-2 compared to 2a’s phenylamino group, as EWGs often improve target engagement . However, nitro groups can increase cytotoxicity risks, which were significant in 2a (9% survival).
  • R8 Substituents :
    • Methyl (target) : Balances lipophilicity (logP ~5.0) and metabolic stability.
    • Methoxy/Ethoxy () : Higher logP values (5.079–5.4665) suggest increased membrane permeability but slower excretion.
    • Ethyl () : Markedly higher logP (6.5776) may reduce solubility, limiting bioavailability.
  • Position 3 (R3) : Phenyl groups (target, ) contribute to hydrophobic interactions, while 4-methylphenyl () adds steric bulk.

Physicochemical and Structural Comparisons

  • Polar Surface Area (PSA): The target compound’s nitro and pyrazole/quinoline groups likely result in a PSA >60 Ų (similar to , PSA = 63.635), favoring membrane penetration but requiring active transport.
  • Electronic Effects: The 3-nitro group’s strong EWG character may polarize the quinoline ring, enhancing interactions with enzymatic active sites .

Mechanistic Insights from Analogues

  • iNOS/COX-2 Inhibition: Compounds like 2i and 2m inhibit LPS-induced NO production by suppressing iNOS and COX-2 expression . The target’s nitro group may similarly disrupt redox signaling pathways.
  • Cytotoxicity Trade-offs : While 2a’s high potency is offset by cytotoxicity, the target’s methyl group at R8 could reduce reactive metabolite formation, improving safety .

Biological Activity

8-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characteristics include:

  • Molecular Formula : C_18H_16N_4O_2
  • Molecular Weight : 320.35 g/mol
  • Key Functional Groups : Pyrazole ring, nitrophenyl group

The compound's crystal structure reveals intermolecular interactions such as C—H···O hydrogen bonds that may influence its biological activity .

Biological Activity Overview

The biological activities of pyrazolo[4,3-c]quinoline derivatives have been investigated in various studies, highlighting their potential as therapeutic agents. The following sections detail specific activities observed in research findings.

Antitumor Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antitumor properties. For instance:

  • Mechanism : Inhibition of cancer cell proliferation through apoptosis induction.
  • Case Study : A study demonstrated that certain derivatives inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Activity Spectrum : Effective against various bacterial strains and fungi.
  • Mechanism : Disruption of microbial cell membranes and inhibition of essential enzymes.
  • Research Findings : In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties:

  • Mechanism : Inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzyme activity.
  • Quantitative Results : A study reported a 50% reduction in NO production at a concentration of 10 µM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of NO production

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[4,3-c]quinoline derivatives:

  • Antitumor Activity Study :
    • Objective : Evaluate the effect on tumor growth in vivo.
    • Findings : Significant reduction in tumor size compared to control groups.
  • Antimicrobial Evaluation :
    • Objective : Test against clinical isolates.
    • Results : Effective against resistant strains with MIC values comparable to standard antibiotics.

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